molecular formula C9H15NO B15274777 6-Azaspiro[4.5]decan-7-one

6-Azaspiro[4.5]decan-7-one

Cat. No.: B15274777
M. Wt: 153.22 g/mol
InChI Key: REZOLELVXRIQLH-UHFFFAOYSA-N
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Description

6-Azaspiro[45]decan-7-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decan-7-one typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154°C to 156°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The reaction setup is designed to minimize reaction times and equipment costs, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The nitrogen atom in the spiro ring allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, oxides, and reduced derivatives .

Scientific Research Applications

6-Azaspiro[4.5]decan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the spiro ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

  • 6-phenyl-1-azaspiro[4.5]decan-2-one
  • 3-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one
  • 4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
  • 4-methylene-3-(4-nitrophenyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Uniqueness: 6-Azaspiro[4.5]decan-7-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Unlike its analogs, this compound exhibits a distinct reactivity profile and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

6-azaspiro[4.5]decan-7-one

InChI

InChI=1S/C9H15NO/c11-8-4-3-7-9(10-8)5-1-2-6-9/h1-7H2,(H,10,11)

InChI Key

REZOLELVXRIQLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC(=O)N2

Origin of Product

United States

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